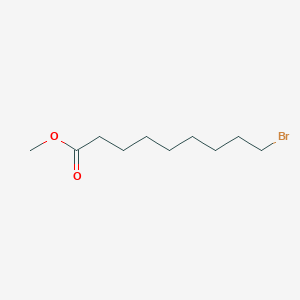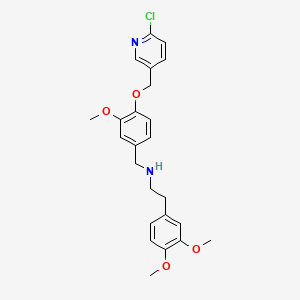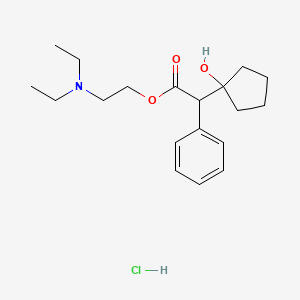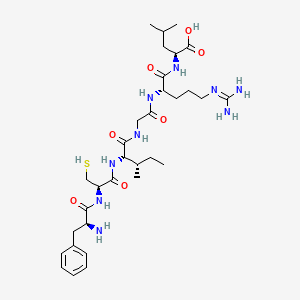
Resveratrol analog 1
Descripción general
Descripción
Resveratrol analog 1 is an analog of Resveratrol . Resveratrol is a natural polyphenolic phytoalexin that possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties . This compound mimics these benefits .
Synthesis Analysis
This compound is synthesized as an analog of Resveratrol . The synthesis involves the transformation of the ethylene fragment linking phenyl rings in the backbone of the natural prototype . Modifications of such a rigid structure were targeted at the reduction of the conformational mobility of the active conformations and supported rigid fixation of the molecule in an active configuration .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Resveratrol . It is a polyphenolic compound, and its structure allows it to exhibit various biological properties .Chemical Reactions Analysis
Photochemical transformations were made on this compound in the presence of porphyrin photocatalysts . The products of photocatalysis and direct irradiation (photolysis) of Resveratrol analogs were compared to elucidate how the types and ratios of the products depend on the excitation energy .Aplicaciones Científicas De Investigación
Regenerative Medicine Applications
Resveratrol (RES), a natural polyphenolic compound, has been extensively studied for its regenerative properties. It has shown potential in treating a range of pathophysiological conditions due to its anti-aging, anti-inflammatory, and antioxidative properties. This compound, found in blueberries, red grapes, vegetables, and peanuts, has demonstrated beneficial applications in numerous diseases both in vivo and in vitro (Stokes & Mishra, 2015).
Metabolic Health and Obesity
Resveratrol has been studied for its effects on metabolic health, particularly its potential health benefits in obesity management. It is known for mimicking caloric restriction, improving exercise performance, enhancing insulin sensitivity, and lowering body fat by inhibiting adipogenesis and increasing lipid mobilization (Springer & Moco, 2019).
Cancer Therapy
Resveratrol's role in cancer therapy has gained significant attention. It has been identified as a potential anti-cancer agent, capable of reversing multidrug resistance in cancer cells and enhancing the effect of standard chemotherapeutic agents. Several novel analogs of resveratrol have been developed with improved anti-cancer activity and pharmacokinetics (Ko et al., 2017).
Cardio-Protective Effects
In the field of cardio-oncology, resveratrol and its analogs have shown promise in protecting against cancer treatment-induced cardiovascular toxicity. Their dual role in offering cardio-protection and possessing anticancer properties is particularly significant (Abdelgawad, Grant, & Zordoky, 2019).
Epigenetic Regulation
Resveratrol also plays a role in epigenetic regulation, particularly in treating diseases like cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. It influences DNA methyltransferase (DNMT), histone deacetylase (HDAC), and lysine-specific demethylase-1 (LSD1), which are crucial in various biochemical pathways and epigenetic mechanisms (Fernandes et al., 2017).
Mecanismo De Acción
Resveratrol analog 1, like Resveratrol, suppresses NF-kappaB (NF-kappaB) activation . It also binds to PLA2 in the substrate binding cleft, inhibiting eicosanoid production and exhibiting an anti-inflammatory activity . Furthermore, it has been found that Resveratrol binds to TyrRS, blocking its role in protein synthesis in the cytoplasm and triggering its non-translational function in the cell nucleus .
Safety and Hazards
Direcciones Futuras
Resveratrol analog 1 has been found to have potential anticancer properties . It is being investigated for its therapeutic effects on various human cancer cells . Studies in Alzheimer’s patients and in MPS 1 are currently in development to test the effect this improved bioavailability has on those patient populations .
Propiedades
IUPAC Name |
3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-7-11(8-14(17)9-12)2-1-10-3-5-13(16)6-4-10/h1-9,16-17H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPEIZLSDDCOA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)








![N-[(2S)-1-({(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)